![molecular formula C21H15FN4OS B12164087 2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164087.png)

2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

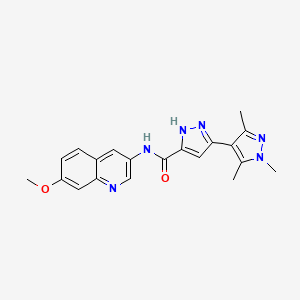

2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:

-

Thiazole Ring: : The core of this compound is a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are commonly found in various bioactive molecules.

-

Functional Groups

Fluorophenyl Group: The compound has a group, which contributes to its chemical reactivity and properties.

Pyridin-3-yl Group: The ring at position 3 adds further complexity and versatility.

Vorbereitungsmethoden

Synthetic Routes:

The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general approach based on related chemistry:

Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization reactions involving a thioamide and an α-haloketone or α-haloaldehyde.

Amination: Introduce the group using suitable reagents.

Phenyl Substitution: Attach the group to the thiazole ring.

Pyridine Incorporation: Finally, add the group to complete the structure.

Industrial Production:

Industrial-scale production methods likely involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

This compound may undergo various reactions:

Oxidation: Oxidative transformations can modify the functional groups.

Reduction: Reduction reactions may alter the fluorophenyl or pyridin-3-yl moieties.

Substitution: Substituents can be replaced by other groups.

Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling) and other transition metals play a crucial role.

Wissenschaftliche Forschungsanwendungen

Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?

Chemical Biology: Explore its interactions with biological macromolecules.

Materials Science: Assess its use in materials, sensors, or catalysts.

Wirkmechanismus

Targets: Identify molecular targets (enzymes, receptors) affected by this compound.

Pathways: Understand the signaling pathways influenced by its binding.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Highlight what sets this compound apart.

Similar Compounds: Mention related thiazoles, fluorophenyl-substituted compounds, and pyridine derivatives.

Eigenschaften

Molekularformel |

C21H15FN4OS |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

2-(2-fluoroanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H15FN4OS/c22-16-10-4-5-11-17(16)25-21-26-18(14-7-2-1-3-8-14)19(28-21)20(27)24-15-9-6-12-23-13-15/h1-13H,(H,24,27)(H,25,26) |

InChI-Schlüssel |

GCLFKPRTMFRCJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C(=O)NC4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B12164006.png)

![N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)

![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)

![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)

![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)

![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)

![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)

![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)